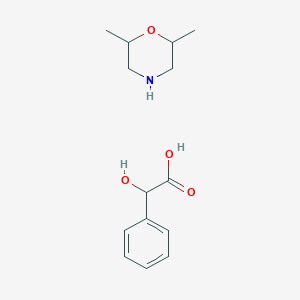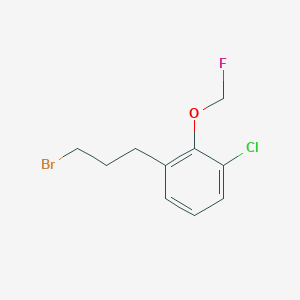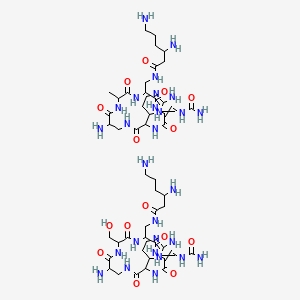
1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group and a chlorophenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-chlorophenylpropan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Bromomethyl-2-chlorophenyl)-2-chloropropan-2-one
- 1-(5-Bromomethyl-2-chlorophenyl)-3-chlorobutan-2-one
Uniqueness
1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromomethyl and chlorophenyl groups allows for diverse chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C10H9BrCl2O |
|---|---|
Peso molecular |
295.98 g/mol |
Nombre IUPAC |
1-[5-(bromomethyl)-2-chlorophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c11-5-7-1-2-10(13)8(3-7)4-9(14)6-12/h1-3H,4-6H2 |
Clave InChI |
BMHIBLFTGCVKBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CBr)CC(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


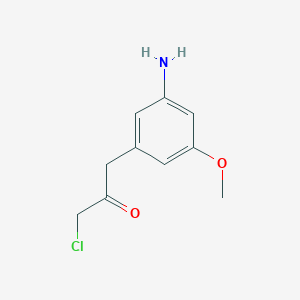
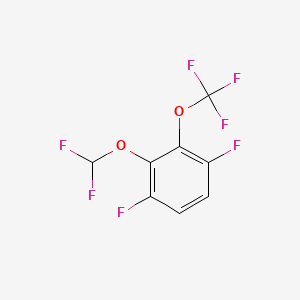
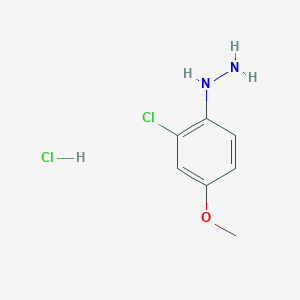
![Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)-](/img/structure/B14056173.png)
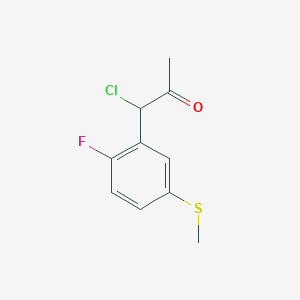
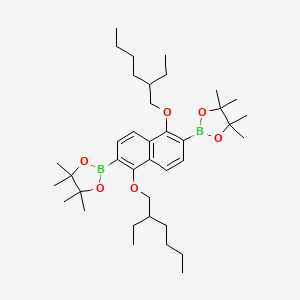
![Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14056187.png)

